molecular formula C10H13NO3 B184491 3,4-dimethoxy-N-methylbenzamide CAS No. 60028-86-6

3,4-dimethoxy-N-methylbenzamide

Cat. No. B184491
CAS RN: 60028-86-6
M. Wt: 195.21 g/mol
InChI Key: GFQRPXMWTUUBTN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a monoisotopic mass of 195.089539 Da .


Molecular Structure Analysis

The molecular structure of 3,4-dimethoxy-N-methylbenzamide consists of a benzamide core with two methoxy groups attached at the 3 and 4 positions of the benzene ring, and a methyl group attached to the nitrogen atom of the amide group .

Scientific Research Applications

  • Cellular Proliferation in Tumors : Dehdashti et al. (2013) evaluated the safety and dosimetry of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation by PET in patients with malignant neoplasms. They found a significant correlation between 18F-ISO-1 and the Ki-67 proliferation marker, indicating its promise for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

  • Sigma-2 Receptor Probe : Xu et al. (2005) developed radiolabeled benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1), as ligands for studying sigma-2 receptors in vitro. [3H]RHM-1 showed high affinity for sigma-2 receptors, indicating its utility as a probe for these receptors (Xu et al., 2005).

  • Anti-Ulcer Drug Development : Hirohashi et al. (1993) investigated 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide (DQ-2511) for its cardiovascular properties in the context of its use as an anti-ulcer drug. They observed increased blood flow in certain arterial regions and enhanced cardiac contractility in dogs (Hirohashi et al., 1993).

  • Synthesis of Anticancer Agents : Wang et al. (2012) studied the in vitro and in vivo anti-cancer activities of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1. This compound inhibited the growth and induced cell cycle arrest in human pancreatic cancer cells, showing potential as a therapeutic agent (Wang et al., 2012).

  • Structure-Activity Relationship in Cancer Treatment : Mun et al. (2012) explored the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide. This research aimed at optimizing the compound's function and pharmacology for cancer therapy (Mun et al., 2012).

properties

IUPAC Name

3,4-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-10(12)7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRPXMWTUUBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357300
Record name 3,4-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-methylbenzamide

CAS RN

60028-86-6
Record name 3,4-Dimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60028-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Kubota, A KAKEFUDA, Y Okamoto… - Chemical and …, 1998 - jstage.jst.go.jp
To discover a novel NK 1-NK 2 dual antagonist, we have synthesized a series of spiro-substituted piperidines utilizing YM-35375 as a lead compound, and evaluated affinities for NK 1 …
Number of citations: 30 www.jstage.jst.go.jp
BH Bhide, DI Brahmbhatt - Proceedings of the Indian Academy of Sciences …, 1980 - Springer
o-Lithio 2,3-; 3,4-; 3,5-; 2,5- and 2,4-dimethoxy-N-methyl-benzamides upon condensation with propylene oxide give corresponding dimethoxy-3-methyl-3, 4-dihydroisocoumarins. The …
Number of citations: 12 link.springer.com
J Tigges, F Eggerbauer, F Worek… - … of Physiology-Lung …, 2021 - journals.physiology.org
Precision-cut lung slices (PCLS) are used as ex vivo model of the lung to fill the gap between in vitro and in vivo experiments. To allow optimal utilization of PCLS, possibilities to …
Number of citations: 6 journals.physiology.org
R Beugelmans, H Ginsburg… - Journal of the Chemical …, 1982 - pubs.rsc.org
A new, short synthesis of the 3-methyl derivatives (3a–c) of the alkaloids thalactamine, doryanine, and 6,7-dimethoxy-N-methyl-1(2H)-isoquinolone, based upon our previous SRN1 …
Number of citations: 29 pubs.rsc.org
SES John, KC Jensen, SS Kang, Y Chen… - Bioorganic & medicinal …, 2013 - Elsevier
Resveratrol (3,5,4′-trihydroxylstilbene) has been proposed to elicit a variety of positive health effects including protection against cancer and cardiovascular disease. The highest …
Number of citations: 31 www.sciencedirect.com
N Feirer, MT Dieterlen, K Klaeske… - Clinical and …, 2020 - Wiley Online Library
Myocardial protection during cardiopulmonary bypass (CPB) can be achieved using cardioplegic solutions. Although, acute kidney injury (AKI) is a common complication following CPB, …
Number of citations: 5 onlinelibrary.wiley.com
RK Chinnagolla, M Jeganmohan - Organic letters, 2012 - ACS Publications
A highly regioselective ruthenium-catalyzed ortho-arylation of substituted N-alkyl benzamides with aromatic boronic acids in the presence of [{RuCl 2 (p-cymene)} 2 ], AgSbF 6 , and Ag …
Number of citations: 115 pubs.acs.org
I Koulouri, O Hellwinkel, S Altenähr, M Spitzer… - Cell and Tissue …, 2020 - Springer
In this experimental study we used for the first time Tiprotec ® as a solution for corneal preservation and cold storage. We compared the resultant endothelial cell morphology and …
Number of citations: 1 link.springer.com
PDDT Wille - journals.physiology.org
Precision cut lung slices (PCLS) are used as ex vivo model of the lung to fill the gap between 22 in vitro and in vivo experiments. To allow optimal utilization of PCLS, possibilities to …
Number of citations: 0 journals.physiology.org
MD Sindkhedkar - lib.unipune.ac.in
A large number of simple and complex carbocyclic compounds are widely distributed in the nature, which possess important biological activities. Naphthalene ring system is one of …
Number of citations: 2 lib.unipune.ac.in

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